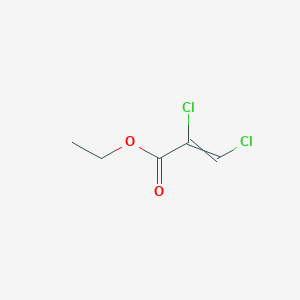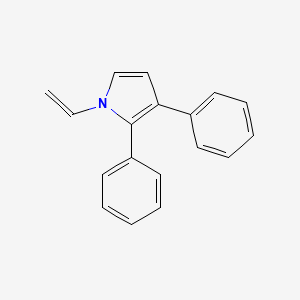![molecular formula C13H16ClN3O B14623811 N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide CAS No. 58476-82-7](/img/structure/B14623811.png)
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide is a compound that features a piperidine ring, a benzamide group, and a chloroimino moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reductive amination of piperidine with benzaldehyde, followed by chlorination . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the chloroimino group to an amine.
Substitution: The chloroimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby exhibiting antiproliferative activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine derivative with antiproliferative effects.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
Berberine: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
58476-82-7 |
|---|---|
Molekularformel |
C13H16ClN3O |
Molekulargewicht |
265.74 g/mol |
IUPAC-Name |
N-(N-chloro-C-piperidin-1-ylcarbonimidoyl)benzamide |
InChI |
InChI=1S/C13H16ClN3O/c14-16-13(17-9-5-2-6-10-17)15-12(18)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16,18) |
InChI-Schlüssel |
VJRYOYCCAOFPLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=NCl)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




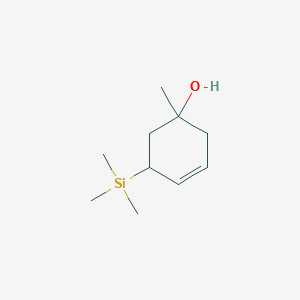
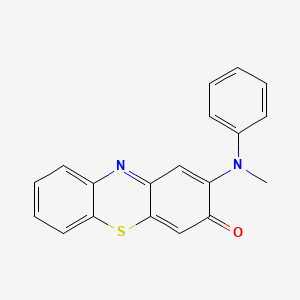

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

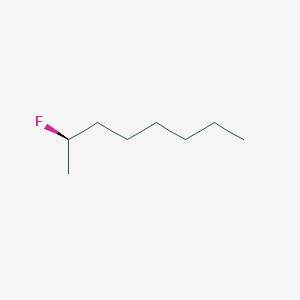
![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)
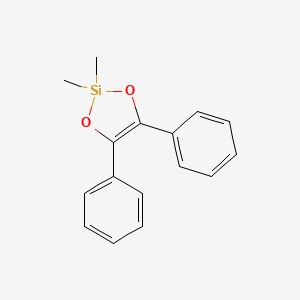
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
